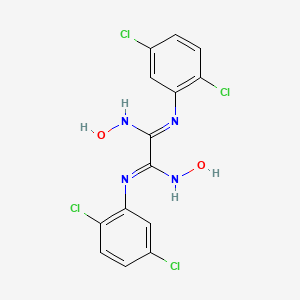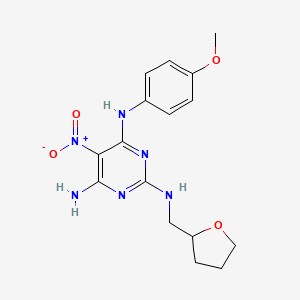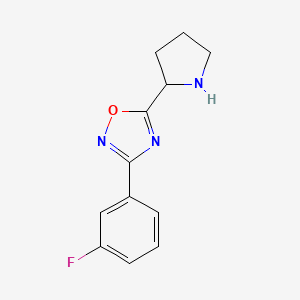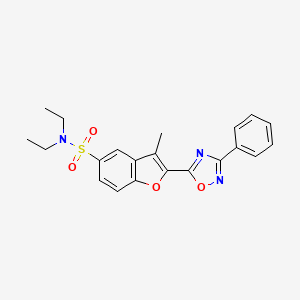
(1Z,2Z)-N~1~,N~2~-bis(2,5-dichlorophenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a synthetic organic compound characterized by the presence of two 2,5-dichlorophenyl groups and two imidamide groups attached to a dihydroxyethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves the reaction of 2,5-dichlorophenylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is investigated for its potential as an antimicrobial agent. Its activity against various bacterial and fungal strains is of particular interest for the development of new antibiotics.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its stability and reactivity make it suitable for applications in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- N,N-BIS(2,4-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(UREA)
Uniqueness
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is unique due to its specific (Z,Z) configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H10Cl4N4O2 |
|---|---|
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
1-N',2-N'-bis(2,5-dichlorophenyl)-1-N,2-N-dihydroxyethanediimidamide |
InChI |
InChI=1S/C14H10Cl4N4O2/c15-7-1-3-9(17)11(5-7)19-13(21-23)14(22-24)20-12-6-8(16)2-4-10(12)18/h1-6,23-24H,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BHKSLVDIUQCUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=C(C(=NC2=C(C=CC(=C2)Cl)Cl)NO)NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11264406.png)

![17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11264424.png)
![2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11264427.png)
![N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11264433.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11264444.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11264449.png)
![3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B11264461.png)
![Ethyl 4-({[7-(3,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11264468.png)

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264494.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11264497.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264502.png)
